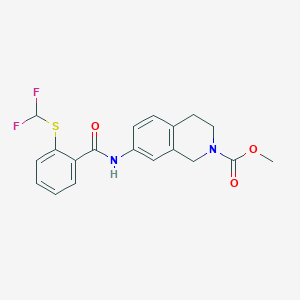
methyl 7-(2-((difluoromethyl)thio)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 7-(2-((difluoromethyl)thio)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C19H18F2N2O3S and its molecular weight is 392.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds containing similar structures, such as imidazole, have been known to target a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It’s known that difluoromethylation is important for functionalizing diverse fluorine-containing heterocycles, which are core moieties of various biologically and pharmacologically active ingredients .
Biochemical Pathways
The process of difluoromethylation is known to be crucial in the functionalization of diverse fluorine-containing heterocycles .
Result of Action
The process of difluoromethylation is known to be crucial in the functionalization of diverse fluorine-containing heterocycles, which are core moieties of various biologically and pharmacologically active ingredients .
Biological Activity
Methyl 7-(2-((difluoromethyl)thio)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the existing literature, synthesizing findings related to its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a dihydroisoquinoline core with a benzamide substituent and a difluoromethylthio group. This structural arrangement is believed to contribute to its biological activity by influencing its interaction with biological targets.
Antitumor Activity
Research indicates that derivatives of isoquinoline compounds exhibit notable antitumor properties. For instance, studies have shown that various isoquinoline derivatives can inhibit tumor cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest. Specifically, this compound has been evaluated in vitro against several cancer cell lines.
Table 1: Antitumor Activity Against Various Cell Lines
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (Lung) | TBD | Apoptosis induction |
| MCF-7 (Breast) | TBD | G2/M phase arrest | |
| PC-3 (Prostate) | TBD | Inhibition of proliferation |
Note: TBD indicates that specific IC50 values were not reported in the available literature.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the difluoromethylthio group enhances the lipophilicity and cellular uptake of the compound, facilitating its interaction with cellular targets such as kinases or phosphodiesterases.
Case Studies and Research Findings
- In Vitro Studies : In studies involving human cancer cell lines, this compound demonstrated significant antiproliferative effects. The compound's ability to induce apoptosis was confirmed through assays measuring caspase activation and PARP cleavage.
- In Vivo Studies : Preliminary animal studies have suggested that this compound may reduce tumor growth in xenograft models. Further research is necessary to evaluate its pharmacokinetics and potential side effects in vivo.
- Comparative Studies : Comparative analyses with other known isoquinoline derivatives have shown that this compound exhibits superior activity against certain cancer types, warranting further exploration as a lead compound for drug development.
Properties
IUPAC Name |
methyl 7-[[2-(difluoromethylsulfanyl)benzoyl]amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O3S/c1-26-19(25)23-9-8-12-6-7-14(10-13(12)11-23)22-17(24)15-4-2-3-5-16(15)27-18(20)21/h2-7,10,18H,8-9,11H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYWBTKPULIHJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC=C3SC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














